4,6-Bis(phenylamino)-1,3,5-triazin-2-yl morpholine-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(phenylamino)-1,3,5-triazin-2-yl morpholine-4-carbodithioate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features phenylamino groups, a morpholine ring, and a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(phenylamino)-1,3,5-triazin-2-yl morpholine-4-carbodithioate typically involves multiple steps, starting with the preparation of the triazine core One common method involves the reaction of cyanuric chloride with aniline to form 4,6-dichloro-1,3,5-triazine This intermediate is then reacted with phenylamine to introduce the phenylamino groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(phenylamino)-1,3,5-triazin-2-yl morpholine-4-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4,6-Bis(phenylamino)-1,3,5-triazin-2-yl morpholine-4-carbodithioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-Bis(phenylamino)-1,3,5-triazin-2-yl morpholine-4-carbodithioate involves its interaction with specific molecular targets. The phenylamino groups and the triazine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of the target compound.
4,6-Diphenylamino-1,3,5-triazine: Lacks the morpholine-4-carbodithioate group.
Morpholine-4-carbodithioate derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
4,6-Bis(phenylamino)-1,3,5-triazin-2-yl morpholine-4-carbodithioate is unique due to the combination of the triazine ring, phenylamino groups, and morpholine-4-carbodithioate moiety
Properties
Molecular Formula |
C20H20N6OS2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(4,6-dianilino-1,3,5-triazin-2-yl) morpholine-4-carbodithioate |
InChI |
InChI=1S/C20H20N6OS2/c28-20(26-11-13-27-14-12-26)29-19-24-17(21-15-7-3-1-4-8-15)23-18(25-19)22-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,21,22,23,24,25) |
InChI Key |
GIIKXPYPKQCTME-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.